molecular formula C11H13NO2 B12927691 1-propyl-1H-indole-5,6-diol

1-propyl-1H-indole-5,6-diol

Cat. No.: B12927691
M. Wt: 191.23 g/mol
InChI Key: KGZSAZJZJMJKRX-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-5,6-diol is a synthetic indole derivative characterized by a propyl substituent at the 1-position of the indole ring and hydroxyl groups at the 5- and 6-positions. Indole derivatives are well-known for their diverse biological activities, including roles in neurotransmitter regulation (e.g., serotonin analogs) and anticancer applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-propylindole-5,6-diol

InChI

InChI=1S/C11H13NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h3,5-7,13-14H,2,4H2,1H3

InChI Key

KGZSAZJZJMJKRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-propyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization to introduce the propyl and diol groups.

Chemical Reactions Analysis

1-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-propyl-1H-indole-5,6-diol and other diols referenced in the evidence:

Compound Core Structure Functional Groups Key Applications Reference
This compound Indole ring 5,6-diol, 1-propyl substituent Hypothesized: Drug development N/A
1,6-Hexanediol Linear aliphatic Terminal diol Polymer production, plasticizers
Cembratriene-4,6-diol Cyclic diterpene 4,6-diol on cembranoid Antitumor, anti-invasive agents
Oxysterol derivatives Steroid backbone 3,6-diol with BTA linker Bone disorder treatment (hedgehog pathway activation)

Key Observations :

  • Aromatic vs. Aliphatic Diols : Unlike 1,6-hexanediol (a linear aliphatic diol used in polymer synthesis ), this compound’s aromatic indole core may confer rigidity and electronic properties suitable for pharmaceutical targeting.
  • Biological Activity: Cembratriene-4,6-diol, a diterpenoid diol, exhibits antitumor activity by inhibiting tumor cell invasion . The indole diol’s structure could similarly interact with cellular pathways but with distinct selectivity due to its heterocyclic ring.
  • Pharmacological Targeting : Oxysterol derivatives with diol groups (e.g., 3,6-diol steroids) activate hedgehog signaling for bone repair . The indole diol’s planar structure might enable different receptor interactions compared to steroidal diols.
Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be inferred:

  • Solubility : Aliphatic diols like 1,6-hexanediol are water-soluble due to terminal hydroxyl groups , whereas aromatic diols (e.g., indole derivatives) may exhibit lower solubility but higher lipid membrane permeability.
  • Thermal Stability : Steroidal diols (e.g., oxysterols) have high melting points due to fused ring systems , whereas indole diols may decompose at lower temperatures because of their less rigid structures.

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